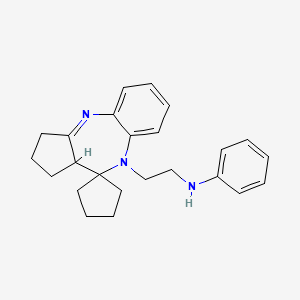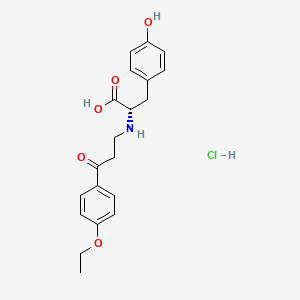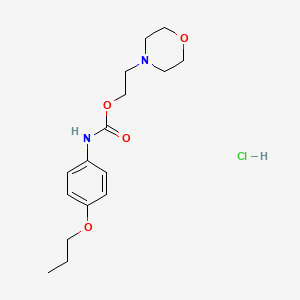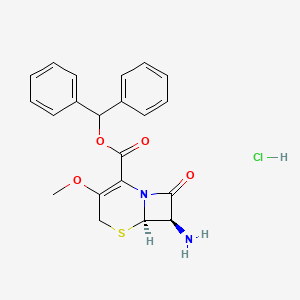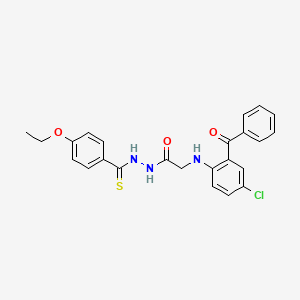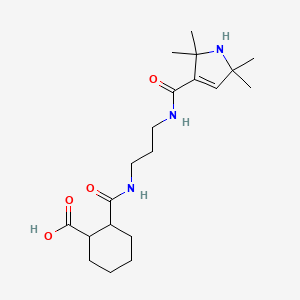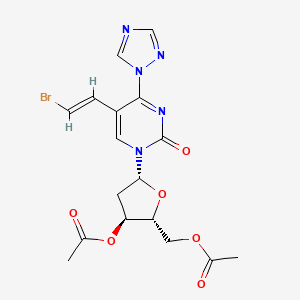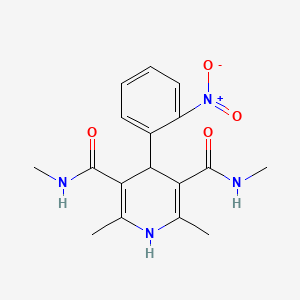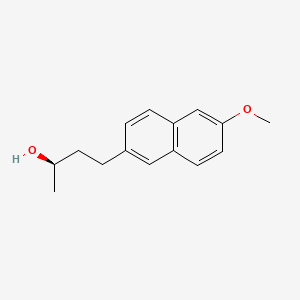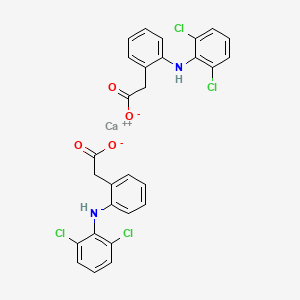
Diclofenac calcium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diclofenac calcium is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammatory diseases such as gout. It is a calcium salt form of diclofenac, which is a phenylacetic acid derivative. This compound works by inhibiting the production of prostaglandins, which are compounds involved in inflammation and pain signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diclofenac calcium can be synthesized through various methods. One common method involves the reaction of diclofenac sodium with calcium chloride in an aqueous medium. The reaction typically proceeds as follows: [ \text{Diclofenac Sodium} + \text{Calcium Chloride} \rightarrow \text{this compound} + \text{Sodium Chloride} ]
The reaction is carried out under controlled conditions, including maintaining a specific temperature and pH to ensure the complete conversion of diclofenac sodium to this compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction between diclofenac sodium and calcium chloride is optimized for maximum yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants. The final product is then purified through filtration and crystallization techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Diclofenac calcium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: It can undergo reduction reactions to form reduced derivatives.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated metabolites, reduced derivatives, and substituted compounds, which can have varying pharmacological properties .
Scientific Research Applications
Diclofenac calcium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of drug degradation and stability.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively studied for its anti-inflammatory and analgesic properties.
Industry: Used in the development of sustained-release formulations and drug delivery systems
Mechanism of Action
Diclofenac calcium exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. Additionally, this compound may inhibit lipoxygenase pathways and phospholipase A2, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: An NSAID used for pain relief and inflammation reduction.
Ketoprofen: An NSAID with analgesic and anti-inflammatory effects.
Uniqueness of Diclofenac Calcium
This compound is unique due to its higher potency in inhibiting COX-2 compared to COX-1, which may result in fewer gastrointestinal side effects compared to other NSAIDs. Additionally, its calcium salt form enhances its solubility and bioavailability .
Properties
CAS No. |
88170-10-9 |
|---|---|
Molecular Formula |
C28H20CaCl4N2O4 |
Molecular Weight |
630.4 g/mol |
IUPAC Name |
calcium;2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/2C14H11Cl2NO2.Ca/c2*15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h2*1-7,17H,8H2,(H,18,19);/q;;+2/p-2 |
InChI Key |
LUCXOFIZQAAKNM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


